N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiophene moieties in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridine-4-carboxylic acid with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the acid chloride: Pyridine-4-carboxylic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form pyridine-4-carbonyl chloride.
Amidation: The pyridine-4-carbonyl chloride is then reacted with thiophen-2-ylmethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine or thiophene derivatives.
Scientific Research Applications
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new catalysts and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The pyridine and thiophene rings can participate in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)urea: Contains a urea group instead of an oxalamide group.
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)carbamate: Features a carbamate group instead of an oxalamide group.
Uniqueness
N1-(pyridin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the oxalamide group, which can form additional hydrogen bonds compared to acetamide, urea, or carbamate analogs. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for medicinal chemistry and biological research.
Properties
IUPAC Name |
N'-pyridin-4-yl-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANASMMGQPPYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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